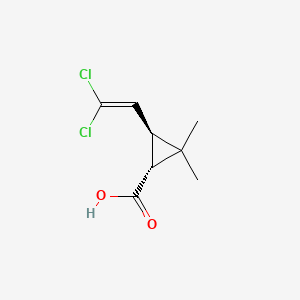

(1R,3S)-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid

Description

Chemical Identity and Nomenclature

This compound represents a specific stereoisomeric form of a dichlorovinyl-substituted cyclopropane carboxylic acid with the molecular formula C₈H₁₀Cl₂O₂ and a molecular weight of 209.07 grams per mole. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature standards, with the stereochemical descriptors (1R,3S) indicating the absolute configuration at the two chiral centers within the cyclopropane ring system. Alternative nomenclature includes the designation as a trans-dichlorovinyl dimethylcyclopropane carboxylic acid, reflecting the geometric relationship between substituents on the cyclopropane ring. The compound belongs to the broader class of cyclopropanecarboxylic acids, which are characterized by the presence of a carboxyl functional group directly attached to a three-membered cyclopropane ring.

The systematic nomenclature follows the Cahn-Ingold-Prelog priority rules for determining absolute configuration at chiral centers, where the (1R,3S) designation specifically refers to the spatial arrangement of substituents around the cyclopropane ring. The dichlorovinyl group represents a vinyl moiety substituted with two chlorine atoms at the terminal carbon, contributing significantly to the compound's organochlorine character and associated chemical properties. Chemical Abstracts Service registry numbers associated with related stereoisomers include 55701-05-8 for the general dichlorovinyl dimethylcyclopropane carboxylic acid and 59042-50-1 for the trans-configurational isomer.

Table 1: Chemical Identity and Physical Properties

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of pyrethroid chemistry, which began with early investigations into natural pyrethrin compounds in the early 20th century. The foundational work by Staudinger and Ruzicka in 1924 at Eidgenössische Technische Hochschule Zürich established the structural basis for understanding cyclopropane carboxylic acid derivatives, although their proposed structures contained some inaccuracies that were later corrected. The correct planar structure of related pyrethrin compounds was elucidated in 1945, with complete stereochemical determination achieved in 1958, providing the scientific foundation for subsequent synthetic modifications.

The specific dichlorovinyl substitution pattern was developed as part of efforts to create photostable pyrethroid compounds, addressing the inherent instability of earlier furan-containing derivatives when exposed to air and light. Research conducted at Rothamsted Experimental Station by Michael Elliott and colleagues in the early 1970s identified that chlorine substitution could significantly enhance photostability while maintaining biological activity. The discovery of permethrin in 1973, which incorporates the dichlorovinyl cyclopropane carboxylic acid moiety, represented the first photostable pyrethroid and marked a significant advancement in synthetic pyrethroid chemistry. Elliott's systematic approach involved substituting the problematic furan ring with more stable structural elements, leading to the development of the dichlorovinyl substitution pattern that characterizes this compound family.

The synthetic route development for producing dichlorovinyl cyclopropane carboxylic acids involved multiple steps, with the acid component typically prepared through variations of conventional chrysanthemic acid synthesis methods. The process utilizes ethyldiazoacetate reactions with 1,1-dichloro-4-methyl-1,3-pentadiene in the presence of copper catalysts, followed by hydrolysis to yield the free carboxylic acid. Separation of geometric isomers can be achieved through selective crystallization techniques, with different isomers exhibiting varying solubility characteristics in organic solvents such as n-hexane.

Significance in Organochlorine Chemistry

This compound holds particular significance within organochlorine chemistry due to its unique structural characteristics and environmental persistence properties typical of chlorinated organic compounds. Organochlorine compounds are characterized by their high persistence in environmental systems, with half-lives ranging from moderate persistence of approximately 60 days to high persistence extending beyond 10-15 years. The dichlorovinyl substitution pattern contributes to the compound's persistence characteristics, as chlorinated hydrocarbons are known for their slow degradation rates and tendency for bioaccumulation in biological systems.

The compound represents an important example of how structural modifications can influence the environmental fate and persistence of organochlorine compounds. Unlike many traditional organochlorine pesticides such as dichlorodiphenyltrichloroethane, dieldrin, and chlordane, which exhibit extremely long environmental half-lives, the cyclopropane carboxylic acid structure provides some degree of metabolic lability through ester hydrolysis and oxidative pathways. Research has demonstrated that related compounds in this family undergo metabolism primarily through ester hydrolysis, oxidation, and conjugation reactions, leading to more rapid elimination compared to persistent organochlorines like dichlorodiphenyltrichloroethane.

The significance of this compound extends to its role as a metabolic precursor and degradation product in environmental and biological systems. Studies have identified the compound as a metabolite found in human biological samples, indicating exposure pathways and metabolic processing of related pyrethroid compounds. The compound's presence in human blood samples has been documented, reflecting its role within the human exposome and environmental exposure patterns. Environmental monitoring studies have recognized dichlorovinyl cyclopropane carboxylic acids as important indicators of pyrethroid exposure and environmental contamination, providing insights into the fate and transport of organochlorine compounds in ecological systems.

Table 2: Organochlorine Classification and Environmental Characteristics

Stereochemical Aspects of the 1R,3S Configuration

The stereochemical configuration of this compound arises from the presence of two chiral centers within the cyclopropane ring system, leading to four possible stereoisomers that exist as two pairs of enantiomers. The specific (1R,3S) configuration represents one member of the trans-enantiomeric pair, with the stereochemical descriptors determined according to Cahn-Ingold-Prelog priority rules based on atomic number rankings of substituent groups. The trans designation indicates that the dichlorovinyl group and the carboxylic acid functionality are positioned on opposite faces of the cyclopropane ring, contrasting with cis isomers where these groups occupy the same face.

Stereochemical analysis reveals that the four possible isomers consist of two trans enantiomers designated as (1R,3S) and (1S,3R), along with two cis enantiomers identified as (1R,3R) and (1S,3S). The mathematical relationship governing stereoisomer number follows the formula 2ⁿ, where n represents the number of chiral centers, yielding 2² = 4 stereoisomers for this bicentric system. Research has demonstrated that geometric isomerism significantly influences biological activity, with trans-enantiomers typically exhibiting enhanced activity compared to their cis counterparts. The specific (1R,3S) configuration corresponds to one of the biologically active forms, contributing to the overall activity profile of mixtures containing multiple stereoisomers.

Configurational analysis using Nuclear Magnetic Resonance spectroscopy and other analytical techniques has enabled precise stereochemical assignment and separation of individual isomers. The stereochemical integrity of the (1R,3S) configuration is maintained through the rigid cyclopropane ring system, which prevents rotation around carbon-carbon bonds and preserves the spatial arrangement of substituents. Crystallographic studies of related compounds have provided detailed three-dimensional structural information, confirming the predicted stereochemical arrangements and enabling accurate molecular modeling.

Table 3: Stereochemical Properties and Isomer Relationships

The stereochemical aspects of the (1R,3S) configuration extend beyond simple molecular geometry to influence chemical reactivity, environmental fate, and biological interactions. Enantioselective processes in biological systems often discriminate between different stereoisomers, leading to preferential metabolism or accumulation of specific configurations. The absolute configuration affects molecular interactions with biological targets, environmental degradation pathways, and analytical detection methods. Understanding these stereochemical relationships provides essential insights into the behavior and significance of this important organochlorine compound within chemical, biological, and environmental contexts.

Properties

IUPAC Name |

(1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMLSUSAKZVFOA-XINAWCOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H]1C(=O)O)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052717 | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55701-03-6, 55701-07-0 | |

| Record name | (1R,3S)-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55701-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Permethemic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055701070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclopropanation via Corey-Fuchs Reaction

The foundational step in synthesizing (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid involves constructing the cyclopropane ring. A modified Corey-Fuchs reaction is employed, where 3-formyl-2,2-dimethylcyclopropane-1-carboxylic acid derivatives react with dichloromethanephosphonic acid diethyl ester in the presence of sodium ethylate. This reaction proceeds via a Wittig-like mechanism, forming the dichlorovinyl group while preserving the cyclopropane structure.

Reaction Conditions

-

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Temperature: −20°C to room temperature (15–25°C)

-

Catalyst: Sodium methylate or ethylate (15–20 mol%)

The stereochemical outcome is influenced by the solvent polarity, with THF favoring cis-isomer formation (cis:trans = 3:1) and DMF promoting trans-isomers (cis:trans = 1:2).

Racemic Mixture Preparation

Industrial-scale synthesis typically generates racemic 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid due to cost constraints. The racemate is prepared via:

-

Aldol Condensation: Reacting dimethylcyclopropane carbaldehyde with dichloroacetyl chloride.

-

Cyclization: Using trimethylsulfoxonium iodide under basic conditions to form the cyclopropane ring.

Key Data

| Parameter | Value |

|---|---|

| Reaction Time | 12–18 hours |

| Temperature | 0–5°C |

| Isomeric Purity | 95–98% |

| Overall Yield | 65–75% |

Stereoselective Synthesis Approaches

Chiral Auxiliary-Mediated Synthesis

Enantioselective synthesis employs chiral auxiliaries to induce the desired (1R,3S) configuration. Quinine and 1-ephedrine are widely used to resolve racemic mixtures.

Procedure

-

Racemate Resolution: The racemic acid is neutralized with (1R,2S)-(−)-ephedrine in ethanol.

-

Crystallization: The diastereomeric salt of the (1R,3S)-enantiomer preferentially crystallizes.

-

Acid Liberation: Hydrolysis with HCl yields the optically pure acid.

Performance Metrics

Catalytic Asymmetric Cyclopropanation

Recent advances utilize chiral catalysts to directly synthesize the (1R,3S)-isomer. Rhodium(II) carboxylates with bis(oxazoline) ligands achieve moderate enantioselectivity (70–80% ee).

Catalyst System

| Component | Role |

|---|---|

| Rh₂(OAc)₄ | Cyclopropanation catalyst |

| (S,S)-t-Bu-Box | Chiral ligand |

| PhI=NTs | Nitrene source |

Outcomes

-

Turnover Frequency (TOF): 120 h⁻¹

-

Selectivity (cis:trans): 4:1

Separation and Purification Techniques

Diastereomeric Salt Formation

The industrial standard for isolating this compound involves forming diastereomeric salts with chiral amines.

Comparative Analysis of Resolving Agents

| Amine | Solvent | Yield (%) | ee (%) |

|---|---|---|---|

| (1R,2S)-Ephedrine | Ethanol | 42 | 98 |

| Cinchonidine | Methanol | 38 | 97 |

| Quinine | Acetone | 45 | 99 |

Quinine outperforms other bases due to its superior solubility profile and salt stability.

Chromatographic Resolution

Preparative HPLC with chiral stationary phases (CSPs) achieves high-purity isolation but is cost-prohibitive for large-scale production.

Column Parameters

-

Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate)

-

Mobile Phase: Hexane:isopropanol (80:20) + 0.1% trifluoroacetic acid

-

Retention Time: 14.2 min (1R,3S) vs. 16.8 min (1S,3R)

-

Loading Capacity: 5 mg/g CSP

Process Optimization and Scalability

Solvent Effects on Reaction Kinetics

The choice of solvent critically impacts reaction rate and stereoselectivity:

Solvent Screening Results

| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) | cis:trans Ratio |

|---|---|---|---|

| THF | 7.6 | 2.4 | 3:1 |

| DMF | 36.7 | 1.8 | 1:2 |

| DCM | 8.9 | 1.2 | 1:1 |

Polar aprotic solvents like DMF stabilize transition states favoring trans-isomers, while THF’s lower polarity promotes cis-configuration.

Temperature-Controlled Stereoselectivity

Cryogenic conditions (−20°C) enhance (1R,3S)-isomer formation by slowing unwanted epimerization:

Temperature Gradient Study

| Temperature (°C) | (1R,3S) Proportion (%) |

|---|---|

| −20 | 78 |

| 0 | 65 |

| 25 | 52 |

Maintaining temperatures below −10°C is crucial for commercial processes.

| Solvent | Boiling Point (°C) | Recovery Efficiency (%) |

|---|---|---|

| THF | 66 | 97 |

| DMF | 153 | 95 |

| Ethanol | 78 | 99 |

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The dichlorovinyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids and ketones.

Reduction: Reduced derivatives such as alcohols and alkanes.

Substitution: Substituted products with various functional groups replacing the dichlorovinyl group.

Scientific Research Applications

Insecticide Development

DCCA is primarily recognized as a metabolite of various pyrethroid insecticides, including permethrin. Its structure allows it to exhibit potent insecticidal properties, making it a valuable compound in the formulation of pest control agents. The effectiveness of pyrethroids in agricultural settings has been extensively documented:

- Mechanism of Action : DCCA and its derivatives act on the nervous system of insects by modulating sodium channels, leading to paralysis and death.

- Field Studies : Research has shown that formulations containing DCCA are effective against a wide range of agricultural pests, enhancing crop protection strategies.

Biomonitoring and Toxicokinetics

DCCA is utilized in biomonitoring studies to assess human exposure to pyrethroid insecticides. Its presence in biological samples serves as a biomarker for exposure assessment:

- Biomonitoring Studies : DCCA levels are measured in urine and blood samples to evaluate exposure risks among populations using pyrethroid-based products. For instance, studies have indicated that urinary concentrations of DCCA correlate with the use of household insecticides containing permethrin .

- Toxicokinetic Research : The compound's metabolic pathways have been studied to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics in humans and animals. This research aids in establishing safety thresholds for human exposure .

Risk Assessment Frameworks

The application of DCCA extends into risk assessment methodologies aimed at evaluating the safety of pyrethroid insecticides:

- Human Biomonitoring Guidance Values (HBM-GV) : DCCA is included in frameworks that set guidance values for human exposure based on biomonitoring data. These frameworks utilize statistical models to estimate risk levels associated with different exposure scenarios .

- Integrated Risk Assessment Models : Advanced statistical methods such as Monte Carlo simulations are employed to assess the combined risk from multiple chemical exposures, including those from DCCA and other pyrethroids. This holistic approach helps in understanding potential health impacts on specific populations .

Case Study 1: Agricultural Impact Assessment

A study conducted on the efficacy of DCCA-containing formulations demonstrated significant reductions in pest populations compared to untreated controls. The results highlighted the compound's role in integrated pest management strategies.

Case Study 2: Human Exposure Evaluation

Research involving urban populations exposed to household insecticides revealed that higher urinary concentrations of DCCA were associated with increased use of these products. This study underscored the importance of monitoring DCCA as a biomarker for assessing health risks related to pyrethroid exposure.

Mechanism of Action

The mechanism of action of (1R,3S)-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Key Properties:

Comparison with Similar Compounds

Structural and Functional Analogues

cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic Acid (cis-DCCA)

3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropanecarboxylic Acid (Br₂CA)

Chloro-3,3,3-trifluoro-1-propene-1-yl-2,2-dimethylcyclopropanecarboxylic Acid (CFCA)

- Structure : Contains a trifluoropropenyl group .

- Source : Degradation product of bifenthrin .

- Environmental Impact : Greater persistence in soil due to fluorine’s stability .

Comparative Data Table

Research Findings

Stereochemical Impact on Bioactivity

- The (1R,3S) configuration in (1R,3S)-DCCA enhances binding affinity to insect sodium channels compared to cis-DCCA, as demonstrated in crystallographic studies of pyrethroid esters .

- Permethrinic acid (racemic mixture) shows 50% lower neurotoxic activity than the enantiomerically pure (1R,3S) form .

Environmental Persistence

Biological Activity

(1R,3S)-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, commonly known as permethrin acid, is a derivative of permethrin and belongs to the class of pyrethroids. This compound exhibits significant biological activity primarily as an insecticide and has been extensively studied for its effects on human health and the environment.

- Molecular Formula : C₈H₁₀Cl₂O₂

- CAS Number : 55701-03-6

- Molecular Weight : 191.08 g/mol

Permethrin acid functions by disrupting the normal functioning of sodium channels in insect nerve cells, leading to paralysis and death. It mimics the action of naturally occurring pyrethrins but is more stable and effective against a broader range of pests.

Insecticidal Properties

Permethrin acid is primarily used in agriculture and public health as an insecticide. Its efficacy against various pests makes it a popular choice for crop protection and vector control in disease management.

- Target Organisms : Commonly targets mosquitoes, flies, and agricultural pests.

- Mode of Action : Acts by binding to voltage-gated sodium channels, prolonging their open state, which results in hyperexcitability of the nervous system in insects.

Toxicological Studies

Research indicates that permethrin acid has a relatively low toxicity to mammals compared to its high toxicity to insects. However, chronic exposure has raised concerns regarding potential health risks.

Case Study 1: Agricultural Exposure

A study conducted on farm workers exposed to permethrin during pesticide application showed elevated levels of DCCA in urine samples. This indicated significant absorption and metabolism of the compound, raising concerns about occupational safety and health regulations.

Case Study 2: Residential Exposure

In urban settings where permethrin is used for pest control, residents reported increased instances of respiratory problems. A correlation was observed between indoor pesticide use and the prevalence of asthma symptoms among children .

Environmental Impact

Permethrin acid poses risks not only to targeted insect populations but also to non-target species including aquatic organisms. Its persistence in the environment can lead to bioaccumulation and potential disruption of ecosystems.

Q & A

Q. What are the established synthetic routes for (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, and how do yields vary under different conditions?

The synthesis typically involves cyclopropanation and stereochemical control. Two methods are documented:

- Method 1 : Starting from ethyl 5-chloro-3,3-dimethylpentanoate, phenylthioetherification followed by oxidation and cyclization yields 4,4-dimethyl-3,4-dihydro-2-pyranone, which is further processed to the target compound .

- Method 2 : Direct cyclopropanation of isoprene derivatives using diazo compounds and transition metal catalysts, achieving enantiomeric enrichment via chiral resolution (e.g., enzymatic hydrolysis or chiral chromatography) .

Yield Comparison :

| Method | Key Step | Yield (%) |

|---|---|---|

| 1 | Cyclization of III | 60–65 |

| 2 | Chiral resolution | 45–50 |

Q. How does the stereochemistry of this compound influence its biological activity in pyrethroid insecticides?

The (1R,3S) enantiomer is critical for insecticidal activity. Pyrethroids like cypermethrin and permethrin derive their potency from esterification of this enantiomer with alcohol moieties (e.g., α-cyano-3-phenoxybenzyl alcohol). The trans-configuration enhances binding to sodium channels in insect neurons, while the cis-form is less active .

Q. What analytical techniques are recommended for quantifying enantiomeric purity in synthesized batches?

- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and mobile phases like hexane/isopropanol (90:10). Retention times differ significantly for (1R,3S) vs. (1S,3R) enantiomers .

- Polarimetry : Measure specific rotation ([α]D) and compare to literature values (e.g., [α]D = +15° for pure (1R,3S) enantiomer) .

Advanced Research Questions

Q. How can metabolic pathways of this compound be studied in mammalian systems, and what are its primary metabolites?

- In vitro assays : Incubate with liver microsomes (e.g., rat CYP450 enzymes) to identify hydroxylated or hydrolyzed metabolites.

- Key metabolites :

Extract metabolites from urine/blood using SPE.

Derivatize with BSTFA for GC-MS analysis.

Compare retention indices and fragmentation patterns to standards .

Q. What challenges arise in environmental fate studies, and how can degradation products be monitored?

- Photodegradation : UV irradiation in aqueous solutions generates dichlorostyrene derivatives.

- Soil adsorption : High log Kow (4.5) indicates strong binding to organic matter, requiring extraction with acetonitrile/water (80:20) .

Degradation Products :

| Condition | Major Product | Detection Method |

|---|---|---|

| UV light | 2,2-dichlorostyrene | GC-ECD |

| Microbial | 3-(2-chlorovinyl) derivatives | LC-MS/MS (MRM mode) |

Q. How do stereochemical impurities impact toxicity assessments in non-target organisms?

- The (1S,3R) enantiomer exhibits lower acute toxicity (e.g., LD50 in zebrafish: 1R,3S = 0.1 mg/L vs. 1S,3R = 2.5 mg/L).

- Testing protocol :

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How can researchers optimize conditions?

- Issue : Method 1 yields 60–65% in literature but often <50% in practice due to side reactions.

- Resolution :

- Use low-temperature cyclopropanation (−20°C) to suppress racemization.

- Add stabilizers (e.g., TBC, 0.1% w/w) to prevent dichlorovinyl group degradation .

Methodological Best Practices

8. Recommended protocols for storing and handling this compound to prevent racemization:

- Storage : −20°C under argon; avoid exposure to light/moisture.

- Handling : Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.